molecular formula C9H10O4 B1615036 3-(2-Hydroxyethoxy)benzoic acid CAS No. 25781-99-1

3-(2-Hydroxyethoxy)benzoic acid

Cat. No.: B1615036
CAS No.: 25781-99-1
M. Wt: 182.17 g/mol
InChI Key: VETJNXLHVDPVOS-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethoxy)benzoic acid is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-hydroxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with ethylene glycol under acidic conditions. The reaction proceeds through an esterification process, where the hydroxyl group of the benzoic acid reacts with the hydroxyl group of ethylene glycol to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The carboxyl group can be reduced to form an alcohol or an aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(2-Hydroxyethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzoic acid: A precursor in the synthesis of 3-(2-Hydroxyethoxy)benzoic acid, known for its antioxidant properties.

    4-Hydroxybenzoic acid: Commonly used in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.

    2-Hydroxybenzoic acid (Salicylic acid): Widely used in skincare products for its anti-inflammatory and exfoliating properties.

Uniqueness

This compound is unique due to the presence of the 2-hydroxyethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural modification enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

3-(2-hydroxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETJNXLHVDPVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300500
Record name 3-(2-Hydroxy-ethoxy)-benzoic acid
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25781-99-1
Record name 3-(2-Hydroxyethoxy)benzoic acid
Source CAS Common Chemistry
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Record name NSC 137280
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Record name 3-(2-Hydroxy-ethoxy)-benzoic acid
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Record name 3-(2-Hydroxyethoxy)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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